Methyl 5-amino-2-bromobenzoate chemical properties and structure
Methyl 5-amino-2-bromobenzoate chemical properties and structure
An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate
Executive Summary
Methyl 5-amino-2-bromobenzoate is a substituted anthranilate derivative that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic scaffold, endows it with versatile reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, robust synthesis protocols with mechanistic insights, and key applications in research and drug development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Core Properties
Methyl 5-amino-2-bromobenzoate is a compound whose strategic placement of functional groups allows for sequential and selective chemical modifications. The electron-donating amino group activates the ring towards certain electrophilic substitutions, while the bromine atom provides a reactive site for cross-coupling reactions, and the methyl ester can be hydrolyzed or aminated.
A precise understanding of its fundamental properties is the cornerstone of its effective application in synthesis. These properties are summarized below.
Table 1: Chemical and Physical Properties of Methyl 5-amino-2-bromobenzoate
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 5-amino-2-bromobenzoate | [1] |
| CAS Number | 6942-37-6 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 230.06 g/mol | [1][3] |
| Appearance | Pale yellow oil or solid | [4] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | [1][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
A Note on Isomers: It is critical to distinguish Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) from its common isomer, Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8). The differing positions of the amino and bromo groups lead to distinct chemical reactivity and spectroscopic signatures. This guide pertains exclusively to the 5-amino-2-bromo isomer.
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount for any synthetic intermediate. The following section details the characteristic spectroscopic data for Methyl 5-amino-2-bromobenzoate, providing a reliable reference for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The proton (¹H) and carbon (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework.
Table 2: ¹H NMR Spectral Data for Methyl 5-amino-2-bromobenzoate (400 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | 7.29 | d | 8.8 Hz | Aromatic Proton |
| H-6 | 6.94 | d | 2.8 Hz | Aromatic Proton |
| H-4 | 6.63 | dd | 8.8, 2.8 Hz | Aromatic Proton |
| -NH₂ | 5.55 | s | - | Amine Protons |
| -OCH₃ | 3.80 | s | - | Methyl Ester Protons |
| Data sourced from ChemicalBook.[4] |
Causality Behind the Spectrum:
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Aromatic Region: The proton at the C3 position (H-3) is a doublet due to coupling with H-4. The H-6 proton appears as a narrow doublet from its coupling to H-4. The H-4 proton is split into a doublet of doublets by its neighbors, H-3 and H-6.
-
Amine Protons: The amine protons typically appear as a broad singlet, though in dry DMSO, the signal can be sharper.[4]
-
Methyl Ester: The three protons of the methyl group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.80 ppm.[4]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
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IR Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region (typically 500-650 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Synthesis and Reactivity
The synthesis of Methyl 5-amino-2-bromobenzoate is most efficiently achieved through the reduction of its nitro precursor, which is a common and reliable method in industrial and laboratory settings.
Recommended Synthesis Protocol: Reduction of Methyl 2-bromo-5-nitrobenzoate
This protocol is favored for its high yield and straightforward execution. The choice of stannous (II) chloride (SnCl₂) as the reducing agent is based on its high chemoselectivity; it efficiently reduces the nitro group without affecting the ester or the carbon-bromine bond under the specified conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of substrate).[4]
-
Reagent Addition: Add stannous (II) chloride dihydrate (approx. 5.0 eq) to the solution.[4] The large excess of the reducing agent ensures the reaction proceeds to completion.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65°C) for 2-3 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Neutralization: After cooling the mixture to room temperature, add ethyl acetate and water. Carefully neutralize the mixture with a 4N aqueous sodium hydroxide solution.[4] This step is critical as it quenches the reaction and precipitates tin salts, which can be removed by filtration.
-
Workup - Extraction: Filter the mixture through a pad of diatomaceous earth to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, saturated brine.[4] These washes remove any remaining acid and water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, Methyl 5-amino-2-bromobenzoate. The product is often obtained as a pale yellow oil or solid and can be used in the next step without further purification if high purity is achieved.[4]
Synthesis Workflow Diagram
Caption: Reductive synthesis of the target compound from its nitro precursor.
Applications in Research and Drug Development
The utility of Methyl 5-amino-2-bromobenzoate is defined by its role as a versatile intermediate. Its functional groups serve as handles for constructing more elaborate molecular architectures.
-
Pharmaceutical Scaffolding: It is a key starting material for synthesizing complex heterocyclic systems. The amino group can be acylated or used as a nucleophile, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or vinyl groups.[5]
-
Inhibitor Synthesis: Derivatives of its isomer, methyl 2-amino-5-bromobenzoate, have been investigated as inhibitors of the PqsD enzyme within the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for its role in opportunistic infections.[6] This highlights the potential of the aminobromobenzoate scaffold in developing anti-infective agents. The 5-amino-2-bromo isomer serves as a valuable structural analog for these structure-activity relationship (SAR) studies.
-
Precursor to Active Pharmaceutical Ingredients (APIs): The related compound, 2-amino-5-bromobenzoic acid, is used in the preparation of inhibitors for the Hepatitis C virus NS5b RNA polymerase, demonstrating the importance of this chemical class in antiviral drug discovery.[7]
Safety and Handling
As with any laboratory chemical, proper handling of Methyl 5-amino-2-bromobenzoate is essential. The precursor, 5-Amino-2-bromobenzoic acid, is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It is reasonable to extrapolate similar, if not identical, hazards to the methyl ester derivative.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Conclusion
Methyl 5-amino-2-bromobenzoate is more than a mere chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. This guide has provided a senior scientist's perspective on its core properties, characterization, synthesis, and application, grounding technical data with practical, experience-driven insights to support the work of researchers and developers in the field.
References
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Methyl 5-amino-2-bromobenzoate . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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5-Amino-2-bromobenzoic acid . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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5-Amino-2-Bromobenzoic Acid CAS 2840-02-0 . (n.d.). IndiaMART. Retrieved January 3, 2026, from [Link]
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Methyl 5-amino-2-bromobenzoate . (n.d.). Angene. Retrieved January 3, 2026, from [Link]
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CAS 6942-37-6 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER . (n.d.). AHH Chemical. Retrieved January 3, 2026, from [Link]
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2-Amino-5-bromobenzoic acid . (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
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